2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate is a useful research compound. Its molecular formula is C23H27ClFN3O6S and its molecular weight is 527.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H16ClF3N2O2S
- Molecular Weight : 440.9 g/mol
- CAS Number : 1324171-98-3
Antimicrobial Activity
Research has indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing thiazole moieties have been reported to possess activity against various bacterial strains, suggesting that the thiazol-2-yloxy group may enhance antimicrobial efficacy. A study demonstrated that certain thiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's bipiperidine structure is associated with antitumor activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For example, a related compound was found to inhibit tumor growth in xenograft models by targeting the PI3K/Akt pathway .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzyme Activity : It is suggested that the compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Cell Membrane Disruption : The lipophilic nature of the chlorinated phenyl group may facilitate penetration into cell membranes, leading to cytotoxic effects.
Data Summary
Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 8 µg/mL | |
Antimicrobial | Escherichia coli | 8 µg/mL | |
Antitumor | Human cancer cell lines | IC50 = 15 µM |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of thiazole-containing compounds against multidrug-resistant strains of bacteria. The study emphasized the potential for developing new antibiotics based on similar structural frameworks .
- Antitumor Potential : In a preclinical trial, a derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism was attributed to the activation of caspase pathways .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O2S.C2H2O4/c22-18-2-1-3-19(23)17(18)14-20(27)26-9-4-15(5-10-26)25-11-6-16(7-12-25)28-21-24-8-13-29-21;3-1(4)2(5)6/h1-3,8,13,15-16H,4-7,9-12,14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVNROSAANUJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)CC4=C(C=CC=C4Cl)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.